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Compound of Interest

Compound Name: Octaethylene glycol

Cat. No.: B1677102 Get Quote

Octaethylene glycol is a discrete polyethylene glycol (dPEG®) molecule, a monodisperse

compound with a precise chemical structure, unlike traditional polydisperse PEG polymers.[1]

[2] This defining characteristic makes it an invaluable tool in research, particularly in drug

development, where batch-to-batch consistency and a defined molecular weight are critical.

This guide provides a comprehensive overview of the chemical and physical properties of

octaethylene glycol, along with detailed experimental protocols for its application in

bioconjugation, drug delivery, and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties
Octaethylene glycol is a versatile polyether compound recognized for its excellent solubility in

water and various organic solvents.[3][4] Its low toxicity profile and biodegradability position it

as an environmentally friendly alternative to conventional solvents and surfactants.[4] These

properties make it a valuable component in a wide range of applications, from cosmetics and

detergents to pharmaceuticals.

Below is a summary of the core chemical and physical properties of octaethylene glycol.
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Property Value Reference(s)

CAS Number 5117-19-1

Molecular Formula C16H34O9

Molecular Weight 370.44 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-

hydroxyethoxy)ethoxy]ethoxy]e

thoxy]ethoxy]ethoxy]ethoxy]eth

anol

Synonyms

HO-PEG8-OH, PED-diol (n=8),

3,6,9,12,15,18,21-

Heptaoxatricosane-1,23-diol

Appearance

White or colorless to light

yellow powder, lump, or clear

liquid

Melting Point 22 °C

Boiling Point 175 °C at 0.01 Torr

Density 1.13 g/cm³

Refractive Index 1.4640-1.4680 (at 20°C)

Spectroscopic Data
The structural identity and purity of octaethylene glycol are typically confirmed using standard

spectroscopic techniques. The expected spectral characteristics are summarized below.
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Technique Expected Characteristics

¹H NMR

A complex multiplet signal is expected around

3.6 ppm, corresponding to the methylene

protons (-CH₂-) of the ethylene glycol repeat

units. A signal corresponding to the terminal

hydroxyl protons (-OH) would also be present,

the chemical shift of which can vary depending

on the solvent and concentration.

¹³C NMR

Signals for the carbon atoms in the ethylene

glycol backbone are expected in the range of

60-75 ppm. Specifically, the carbons adjacent to

the terminal hydroxyl groups will have a different

chemical shift from the internal carbons.

Mass Spec (MS)

The molecular ion peak [M+Na]⁺ or [M+H]⁺

would be observed, corresponding to the

molecular weight of octaethylene glycol (370.44

g/mol ) plus the mass of the adduct.

Infrared (IR)

A broad absorption band in the region of 3200-

3600 cm⁻¹ is characteristic of the O-H stretching

of the terminal hydroxyl groups. A strong C-O

stretching band is expected around 1100 cm⁻¹.

Applications in Research and Drug Development
The unique properties of octaethylene glycol make it a highly valuable molecule in the

pharmaceutical and biotechnology sectors. Its hydrophilicity, biocompatibility, and precise

length are key to its utility.

Bioconjugation and Protein PEGylation
PEGylation is the process of covalently attaching polyethylene glycol chains to biomolecules,

most commonly proteins and peptides. This process can enhance the therapeutic properties of

the biomolecule by increasing its hydrodynamic size, which in turn can:

Prolong its in vivo circulating half-life by reducing renal clearance.
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Protect it from proteolytic degradation.

Reduce its immunogenicity and antigenicity.

Octaethylene glycol, as a discrete PEG, is particularly advantageous for PEGylation as it

yields a homogeneous product with a defined molecular weight, simplifying analysis and

ensuring batch-to-batch consistency.

Drug Delivery and Nanoparticle Formulation
Octaethylene glycol is used as a component in drug delivery systems to improve the solubility

and bioavailability of therapeutic agents. Its hydrophilic nature helps to prevent the non-specific

uptake of drug carriers by the reticuloendothelial system, thereby extending circulation time. It

can be incorporated into various nanoparticle formulations, such as liposomes and polymeric

nanoparticles, to create a "stealth" shield that reduces protein adsorption and phagocytosis.

PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the

degradation of specific target proteins. A PROTAC consists of two ligands connected by a

linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. The

linker plays a crucial role in the efficacy of the PROTAC by controlling the spatial orientation of

the two ligands, which is critical for the formation of a stable and productive ternary complex.

Octaethylene glycol is frequently used as a linker in PROTAC design due to its flexibility,

hydrophilicity, and defined length, which can be systematically varied to optimize PROTAC

activity.

Experimental Protocols
The following are representative protocols for the application of octaethylene glycol in key

areas of drug development. These should be considered as starting points and may require

optimization for specific applications.

Protocol 1: General Synthesis of a PROTAC using a
Bifunctional Octaethylene Glycol Linker
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This protocol describes a common method for synthesizing a PROTAC via amide bond

formation, using a heterobifunctional octaethylene glycol linker (e.g., with a carboxylic acid at

one end and a protected amine at the other).

Materials:

Target protein ligand with a free amine or carboxylic acid for conjugation

E3 ligase ligand with a free amine or carboxylic acid for conjugation

Heterobifunctional octaethylene glycol linker (e.g., Boc-NH-PEG8-COOH)

Peptide coupling reagent (e.g., HATU, HBTU)

Organic base (e.g., DIPEA)

Anhydrous DMF or DCM

TFA (for Boc deprotection)

Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)

Procedure:

First Coupling Reaction: a. Dissolve the first component (e.g., E3 ligase ligand with a free

amine) and the Boc-NH-PEG8-COOH linker in anhydrous DMF. b. Add the coupling reagent

(e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 2.0 eq). c. Stir the reaction at room

temperature for 4-12 hours, monitoring progress by LC-MS. d. Upon completion, perform an

aqueous workup and purify the product by flash column chromatography to obtain the

intermediate conjugate.

Boc Deprotection: a. Dissolve the purified intermediate in DCM. b. Add TFA (typically 20-50%

v/v) at 0°C. c. Allow the reaction to warm to room temperature and stir for 1-3 hours. d.

Monitor the reaction by LC-MS. e. Upon completion, concentrate the mixture under reduced

pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in

the next step.
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Second Coupling Reaction: a. Dissolve the deprotected intermediate and the second

component (e.g., target protein ligand with a carboxylic acid) in anhydrous DMF. b. Add the

coupling reagent and organic base as in step 1. c. Stir the reaction at room temperature for

12-24 hours, monitoring progress by LC-MS. d. Upon completion, perform an aqueous

workup. e. Purify the final PROTAC by preparative HPLC to yield the desired product.
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Step 1: First Coupling

Step 2: Deprotection

Step 3: Second Coupling

E3 Ligand (Amine) +
Boc-NH-PEG8-COOH

Add Coupling Reagents
(HATU, DIPEA) in DMF

Purify Intermediate 1
(Boc-NH-PEG8-Ligand)

Dissolve Intermediate 1 in DCM

Add TFA

Isolate Intermediate 2
(H2N-PEG8-Ligand)

Intermediate 2 +
Target Ligand (Acid)

Add Coupling Reagents
(HATU, DIPEA) in DMF

Purify Final PROTAC

Click to download full resolution via product page

Workflow for PROTAC synthesis via amide coupling.
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Protocol 2: General Protein PEGylation using an
Activated Octaethylene Glycol Derivative
This protocol outlines a general procedure for conjugating an N-hydroxysuccinimide (NHS)-

activated octaethylene glycol derivative to primary amines (e.g., lysine residues) on a protein.

Materials:

Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

mPEG8-NHS ester (or other activated octaethylene glycol derivative)

Reaction buffer (amine-free, e.g., PBS or borate buffer, pH 7.2-8.5)

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

Method for purification (e.g., size-exclusion chromatography (SEC) or ion-exchange

chromatography (IEX))

Procedure:

Protein Preparation: a. Prepare the protein in the chosen reaction buffer at a known

concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris) that

would compete in the reaction.

PEGylation Reaction: a. Dissolve the mPEG8-NHS ester in a small amount of anhydrous

DMSO or directly in the reaction buffer immediately before use, as NHS esters are

susceptible to hydrolysis. b. Add the activated PEG to the protein solution. A molar excess of

the PEG reagent (e.g., 5 to 20-fold) is typically used to drive the reaction. c. Incubate the

reaction mixture at room temperature or 4°C with gentle stirring. Reaction times can range

from 30 minutes to a few hours. d. Monitor the progress of the reaction by SDS-PAGE, which

will show a shift in the molecular weight of the PEGylated protein.

Reaction Quenching: a. Add a small amount of quenching buffer (e.g., Tris or glycine) to the

reaction mixture to consume any unreacted mPEG8-NHS ester.
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Purification: a. Purify the PEGylated protein from unreacted PEG and protein using SEC or

IEX. b. Collect fractions and analyze by SDS-PAGE to identify those containing the purified

mono-PEGylated protein.

Characterization: a. Characterize the final product using techniques such as MALDI-TOF

mass spectrometry to confirm the addition of the PEG moiety and assess the purity of the

conjugate.

Prepare Protein in
Amine-Free Buffer (pH 7.2-8.5)

Add PEG-NHS to Protein
(Molar Excess)

Dissolve mPEG8-NHS
Ester

Incubate (30 min - 2h)
Monitor by SDS-PAGE

Quench Reaction
(e.g., Tris Buffer)

Purify Conjugate
(e.g., SEC, IEX)

Characterize Product
(MALDI-TOF, SDS-PAGE)

Click to download full resolution via product page

General workflow for protein PEGylation.
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Protocol 3: Preparation of an Octaethylene Glycol-based
Formulation for In Vivo Studies
This protocol describes the preparation of a solution of octaethylene glycol in a common

vehicle for administration in animal studies, as might be done for a PROTAC or other drug

candidate.

Materials:

Octaethylene glycol (or a drug conjugate thereof)

DMSO

PEG300

Tween-80

Saline (0.9% NaCl)

Procedure:

Stock Solution Preparation: a. Prepare a concentrated stock solution of the compound in

DMSO (e.g., 25 mg/mL).

Vehicle Preparation: a. This protocol uses a vehicle composed of 10% DMSO, 40% PEG300,

5% Tween-80, and 45% Saline by volume.

Formulation: a. To prepare 1 mL of the final formulation, start with the volume of the stock

solution needed for the desired final concentration (e.g., for a 2.5 mg/mL final solution, use

100 µL of a 25 mg/mL DMSO stock). b. Add 400 µL of PEG300 to the DMSO stock and mix

thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of

Saline to bring the total volume to 1 mL and mix thoroughly. e. If any precipitation occurs,

gentle heating and/or sonication can be used to aid dissolution.
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Prepare Concentrated
Stock in DMSO

Add PEG300
(40% final volume)

Mix Thoroughly

Add Tween-80
(5% final volume)

Mix until Clear

Add Saline
(45% final volume)

Final Formulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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